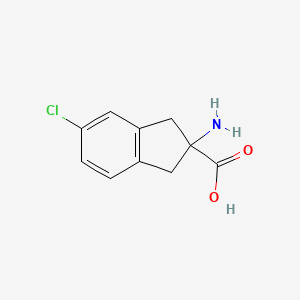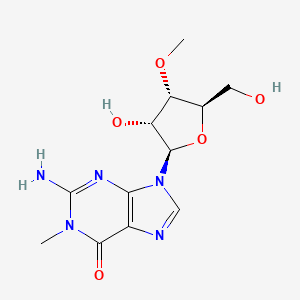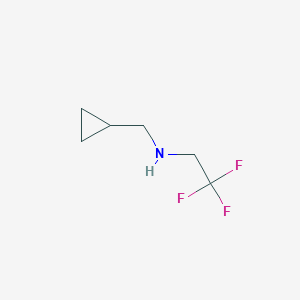
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
“(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C6H10F3N . It is also known as N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of trifluoromethyl amines, such as “this compound”, has been developed using CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The method has good functional group tolerance and uses mild conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 189.61 . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Intramolecular Amination
The intramolecular amination of nonclassical cyclopropylmethyl cation shows the potential of using cyclopropylmethyl derivatives for synthesizing a variety of aminated products. This process is influenced by the substituents at the alkoxymethyl group, solvent used, and ionization conditions, leading to high diastereoselectivity in producing trans-cyclobutane derivatives, which can further transform into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Material Science Applications
The synthesis of organosoluble, low-colored fluorinated polyimides from a novel trifluoromethyl-substituted bis(ether amine) monomer demonstrates its application in creating materials with low dielectric constants, high thermal stability, and low water uptake. These materials can be used in electronic applications for their transparent, tough films and high glass-transition temperatures (Chung, Tzu, & Hsiao, 2006).
Synthesis of Trifluoromethylated Compounds
Lewis acid-catalyzed reactions involving (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine derivatives enable the synthesis of trifluoromethylated alkynylamines, homoallylic amines, alpha,beta-unsaturated ketones, and cyanoamines. This showcases the reagent's utility in introducing trifluoromethyl groups into various organic molecules, offering valuable intermediates for pharmaceuticals and agrochemicals (Xu & Dolbier, 2000).
Synthesis of Fluorinated Amines
The development of methods for synthesizing fluorinated amines, including cyclopropylmethyl and cyclopropylethyl amines, from monofluorinated cyclopropanecarboxylates highlights the application in creating analogues of pharmacologically active compounds. This research emphasizes the role of fluorine in modifying the activity and physical properties of bioactive molecules (Haufe et al., 2002).
Catalysis and Synthetic Chemistry
The use of this compound derivatives in catalysis, such as in the Fe-catalyzed cyclopropanation of olefins, demonstrates its utility in efficient and high-yield synthesis of trifluoromethylated cyclopropanes. This application is critical for producing compounds with significant biological and material properties (Duan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions should be taken to avoid exposure, including wearing protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-10-3-5-1-2-5/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVHLQTPNUBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



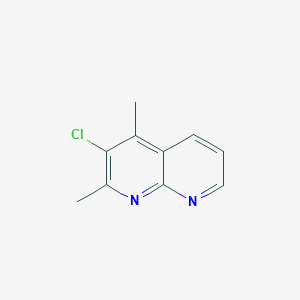
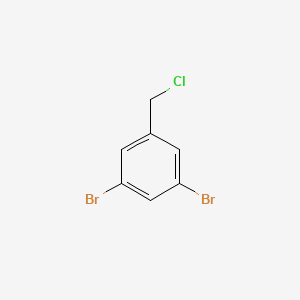
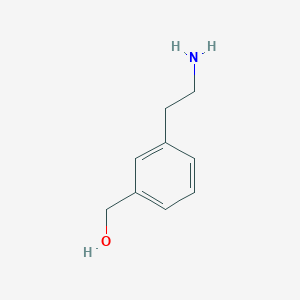
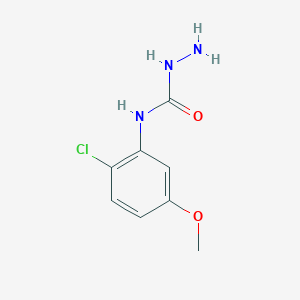
![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile](/img/structure/B3281970.png)
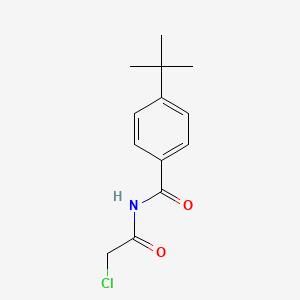
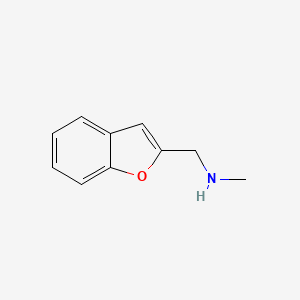
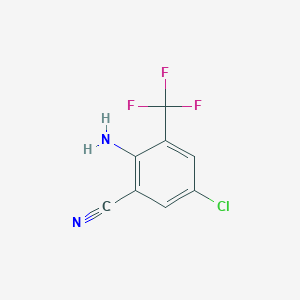

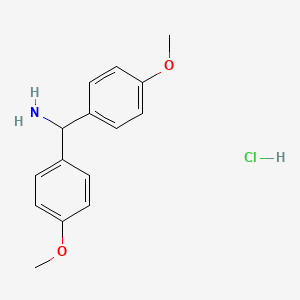
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)
